Product packaging for 3-(2-Fluorophenyl)piperazin-2-one(Cat. No.:CAS No. 1246553-07-0)

3-(2-Fluorophenyl)piperazin-2-one

Cat. No.: B1527474
CAS No.: 1246553-07-0
M. Wt: 194.21 g/mol
InChI Key: PAAFKWLOSVFMAD-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Scaffolds in Drug Discovery and Development

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous and highly valued scaffold in medicinal chemistry. frontiersin.orgnih.gov It is considered a "privileged structure" because its derivatives have been successfully developed into a wide array of therapeutic agents. nih.govnih.gov The prevalence of the piperazine moiety is evident in the numerous FDA-approved drugs that contain this ring system. polyu.edu.hk

The utility of the piperazine scaffold stems from several key characteristics:

Physicochemical Properties: The presence of two nitrogen atoms allows for the modulation of properties such as solubility and basicity, which are crucial for a drug's pharmacokinetic profile. mdpi.com The hydrochloride salt form of piperazine derivatives, for instance, can enhance water solubility.

Synthetic Versatility: The nitrogen atoms of the piperazine ring provide reactive sites for the introduction of various substituents, allowing for the creation of large and diverse chemical libraries for drug screening. tandfonline.com This chemical reactivity facilitates its use as a linker between different pharmacophores within a single molecule or as a central scaffold for building molecules with desired biological activities. smolecule.com

Biological Activity: Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, anti-cancer, and anti-infective properties. nih.govnih.gov This wide range of activities underscores the ability of the piperazine scaffold to interact with multiple biological targets.

The inclusion of a ketone group to form a piperazinone, as seen in 3-(2-Fluorophenyl)piperazin-2-one, introduces a lactam structure. This modification can influence the compound's conformational rigidity and hydrogen bonding capabilities, potentially leading to more specific interactions with biological targets.

Strategic Role of Fluorine Substitution in Enhancing Pharmaceutical Properties

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. The unique characteristics of the fluorine atom, such as its small size and high electronegativity, can profoundly influence a molecule's behavior in a biological system. nih.gov

Key benefits of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes like the cytochrome P450 family. This can block metabolic oxidation at the site of fluorination, prolonging the drug's half-life in the body.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can increase the binding affinity and potency of a drug.

Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can in turn affect a molecule's absorption, distribution, and excretion. Fluorination can also modulate a compound's lipophilicity, a critical factor for cell membrane permeability.

In the context of this compound, the placement of the fluorine atom at the ortho position of the phenyl ring is a deliberate design choice that can influence the molecule's conformation and electronic properties. Research on related compounds, such as pyridazinone derivatives containing a (2-fluorophenyl)piperazine moiety, has highlighted the importance of this specific substitution pattern for achieving selective biological activity. researchgate.net For instance, in a series of inhibitors of human equilibrative nucleoside transporters (ENTs), the presence of a halogen substituent on the fluorophenyl moiety was found to be essential for their inhibitory effects. frontiersin.orgmdpi.comnih.gov

Contextualization of this compound within Privileged Molecular Scaffolds

The concept of "privileged scaffolds" refers to molecular frameworks that can serve as ligands for multiple, often unrelated, biological targets. These scaffolds provide a structural starting point for the design of new drugs with high affinity and specificity. The benzodiazepines are a classic example of a privileged scaffold, leading to the development of drugs for anxiety, insomnia, and seizures.

This compound can be considered a member of a privileged class of molecules for several reasons:

It is built upon the piperazine scaffold, which is itself a well-established privileged structure in medicinal chemistry. nih.gov

The arylpiperazine substructure is a common feature in many centrally active drugs, targeting a variety of receptors and transporters in the brain.

The incorporation of fluorine provides a proven method for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.

While specific research on the biological activity of this compound is not extensively documented in publicly available literature, its structural components are present in many pharmacologically active compounds. It is often considered a precursor or intermediate in the synthesis of more complex molecules. For example, the (2-fluorophenyl)piperazine moiety is a key component in a series of selective monoamine oxidase B (MAO-B) inhibitors. researchgate.net

The following table presents data on the inhibitory activity of some pyridazinone derivatives containing the (2-fluorophenyl)piperazine moiety against human MAO-A and MAO-B, illustrating the potential of this structural class.

CompoundRhMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index for hMAO-B
T1 H> 1002.45 ± 0.12> 40.82
T2 2-F> 1000.98 ± 0.05> 102.04
T3 3-F> 1001.12 ± 0.07> 89.28
T4 4-F> 1001.56 ± 0.09> 64.10
T5 2-Cl> 1000.88 ± 0.04> 113.63
T6 3-Cl> 1001.01 ± 0.06> 99.01
T7 4-Cl> 1001.23 ± 0.08> 81.30

Data adapted from a study on pyridazinone derivatives as MAO-B inhibitors. researchgate.net

This data demonstrates that molecules containing the (2-fluorophenyl)piperazine substructure can be potent and selective inhibitors of important biological targets. The strategic combination of the piperazinone core and the 2-fluorophenyl group in this compound, therefore, marks it as a compound with significant potential in the ongoing search for new and improved medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FN2O B1527474 3-(2-Fluorophenyl)piperazin-2-one CAS No. 1246553-07-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-8-4-2-1-3-7(8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAFKWLOSVFMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 2 Fluorophenyl Piperazin 2 One and Its Derivatives

Established Synthetic Pathways to the Piperazin-2-one (B30754) Core Structure

The construction of the piperazin-2-one backbone can be achieved through various established synthetic strategies. These methods often involve the formation of the heterocyclic ring from acyclic precursors or the modification of related heterocyclic structures.

Ring Construction Strategies for Piperazinones

The synthesis of the piperazin-2-one ring is frequently accomplished by cyclization reactions. researchgate.net These strategies typically utilize readily available starting materials like amino acids and 1,2-diamines, although they may require multiple steps. researchgate.net A common approach involves the reaction of an α-amino acid derivative with a protected ethylenediamine (B42938), followed by cyclization to form the piperazin-2-one ring.

Another versatile method for constructing substituted piperazinones is through a palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. acs.orgnih.govnih.gov This process allows for the modular synthesis of a wide range of highly substituted piperazinones under mild conditions with excellent yields and high regio- and stereochemical control. acs.orgnih.govnih.gov For instance, glycine-derived substrates can be reacted under palladium catalysis to afford the corresponding piperazinone products in high yields and as single regioisomers. nih.gov

A one-pot approach for the synthesis of 3-aryl/alkyl piperazin-2-ones has also been developed, involving a sequential Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.org This method starts from commercially available aldehydes and provides the desired products in good yields and high enantiomeric excess. acs.org

Furthermore, a novel method for synthesizing piperazine (B1678402) derivatives involves reacting an ester with a substituted or unsubstituted ethylenediamine to yield a 3,4-dehydropiperazine-2-one intermediate. google.com This intermediate can then be reduced to the corresponding piperazine or piperazinone. google.com For example, reacting methyl benzoylformate with N-methylethylenediamine produces 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one. google.com

A conceptually different strategy for assembling the piperazine ring involves the conversion of a primary amine into a bis(oximinoalkyl)amine through a double Michael addition to nitrosoalkenes, followed by a catalytic reductive cyclization of the resulting dioxime. nih.govresearchgate.netmdpi.com

Reduction Approaches for Ketopiperazines and Diketopiperazines

The reduction of ketopiperazines and diketopiperazines presents a straightforward route to piperazin-2-ones and piperazines. researchgate.net 2,5-Diketopiperazines, which can be readily prepared from amino acids, can be selectively reduced to afford piperazin-2-ones. The reduction of the carbonyl groups in chiral 2,5-diketopiperazines using reagents like lithium aluminium hydride (LiAlH₄) can cleanly produce the corresponding chiral piperazines. wikipedia.orgwikipedia.org This method is valuable for accessing enantiopure piperazines from the chiral pool of amino acids. caltech.edu

Enantioselective Synthesis Approaches for Chiral Piperazin-2-ones

The demand for enantiomerically pure piperazin-2-ones has driven the development of various asymmetric synthetic methods. These approaches are crucial for investigating the structure-activity relationships of chiral drug candidates. While classical methods often rely on chiral pool starting materials, recent advancements have focused on catalytic asymmetric transformations. dicp.ac.cnrsc.org

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

A significant breakthrough in the synthesis of chiral piperazin-2-ones was the development of a palladium-catalyzed decarboxylative asymmetric allylic alkylation. caltech.edunih.govthieme-connect.comrsc.org This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. caltech.edunih.govthieme-connect.com The reaction utilizes differentially N-protected piperazin-2-ones as substrates, and upon deprotection and reduction, yields the corresponding chiral piperazines. caltech.edunih.gov This strategy has been successfully applied to the synthesis of medicinally relevant compounds. caltech.edunih.gov

The palladium catalysts are typically derived from [Pd₂(pmdba)₃] and electron-deficient PHOX ligands, which deliver α-tertiary piperazin-2-ones in good to excellent yields and enantioselectivities. caltech.edu

Table 1: Selected Examples of Palladium-Catalyzed Asymmetric Allylic Alkylation

SubstrateProduct YieldEnantiomeric Excess (ee)
N-Benzoyl-N'-benzyl protected piperazinone89%91%
N-Benzoyl-N'-benzyl protected piperazinone with fluoro-substituent86%94%
N-Benzoyl-N'-benzyl protected piperazinone with phenyl-substituent85%97%
N-Benzoyl-N'-benzyl protected piperazinone with different substitution99%97%

Data sourced from a 2015 study by Stoltz and co-workers. thieme-connect.com

Asymmetric Hydrogenation of Pyrazin-2-ols

Another powerful strategy for accessing chiral piperazin-2-ones is the asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cnrsc.orgrsc.org A palladium-catalyzed asymmetric hydrogenation of pyrazines with a tautomeric hydroxyl group provides a direct route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.orgrsc.org The resulting products can be conveniently converted to chiral piperazines without any loss of optical purity. dicp.ac.cnrsc.org

The optimized conditions for this reaction often involve a palladium catalyst such as Pd(OCOCF₃)₂ with a chiral ligand like (R)-TolBINAP, in the presence of an acid such as TsOH·H₂O, under a high pressure of hydrogen gas. dicp.ac.cn This method has been shown to be scalable, demonstrating its practical utility. dicp.ac.cn

Table 2: Asymmetric Hydrogenation of Pyrazin-2-ols

SubstrateYieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
1a93%90%>20:1

Data from a gram-scale reaction demonstrating the practical utility of the methodology. dicp.ac.cn

Incorporation of the 2-Fluorophenyl Moiety in Piperazin-2-one Synthesis

The synthesis of the 3-(2-fluorophenyl)piperazin-2-one core structure involves strategic methods to introduce the 2-fluorophenyl group at the C3 position of the piperazin-2-one ring. While direct, single-pot syntheses are not extensively documented in readily available literature, established methodologies for constructing piperazin-2-one (or ketopiperazine) rings can be adapted for this purpose. These methods primarily focus on the cyclization of acyclic precursors that already contain the requisite 2-fluorophenyl moiety.

One plausible and efficient strategy involves the condensation of an α-keto ester bearing the 2-fluorophenyl group with a suitable ethylenediamine derivative. This approach is a modification of a known process for preparing piperazine derivatives. google.com The key starting material would be a methyl or ethyl ester of 2-fluorobenzoylformic acid. The synthesis proceeds in two main steps:

Formation of a Dehydropiperazinone Intermediate: The 2-fluorobenzoylformate ester is reacted with an N-substituted or unsubstituted ethylenediamine. This reaction, typically catalyzed by an acid such as acetic acid, leads to the formation of a 3-(2-fluorophenyl)-3,4-dehydropiperazin-2-one intermediate through a cyclocondensation reaction. google.com

Reduction to Piperazin-2-one: The resulting unsaturated cyclic intermediate is then subjected to a reduction step to yield the final saturated this compound. This reduction can be achieved using various reducing agents capable of reducing the imine bond within the ring structure. google.com

Another general methodology applicable to the formation of the piperazin-2-one ring is through intramolecular cyclization. In this approach, a linear diamine precursor is assembled, which upon cyclization, forms the lactam ring of the piperazinone. For the synthesis of the target compound, the precursor would be an N-(2-aminoethyl) derivative of 2-amino-2-(2-fluorophenyl)acetamide. The intramolecular amide bond formation would yield this compound. This strategy has been noted in the synthesis of other complex ketopiperazine-containing molecules. nih.gov

A concise synthetic route has also been developed for 3-substituted piperazine-2-acetic acid esters, which are closely related derivatives. This method starts from amino acids to generate a chiral 1,2-diamine intermediate, which then undergoes annulation to form the piperazine ring. mdpi.com While this specific route was aimed at producing 3-phenyl substituted analogs and encountered racemization, the underlying strategy of building the piperazine ring from a diamine precursor is a cornerstone in this area of synthesis. mdpi.com

Synthetic Strategies for Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound typically utilizes the pre-formed (2-fluorophenyl)piperazine or piperazin-2-one core as a versatile scaffold. This building block allows for the introduction of a wide array of substituents, primarily at the N1 and N4 positions of the piperazine ring (or N1 in the case of the piperazin-2-one), leading to diverse chemical structures with varied biological activities. The most common synthetic strategies include N-alkylation, N-arylation, and acylation. mdpi.comnih.gov

N-Alkylation and N-Arylation Reactions:

A primary method for derivatization is the direct alkylation or arylation of the nitrogen atoms of the piperazine ring.

Nucleophilic Substitution: This involves reacting the piperazine nitrogen with alkyl halides (e.g., chlorides, bromides) or sulfonates. For instance, derivatives have been synthesized by reacting 1-(2-fluorophenyl)piperazine (B89578) with various chloro- or bromo-substituted alkyl chains, often containing other functional groups or aromatic rings. mdpi.comresearchgate.net Microwave-assisted conditions can sometimes be employed to accelerate these reactions. researchgate.net

Reductive Amination: This two-step process involves the reaction of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ using reducing agents like sodium triacetoxyborohydride (B8407120) to yield the N-alkylated product. mdpi.com

Palladium-Catalyzed Buchwald-Hartwig Coupling: This is a powerful method for forming C-N bonds, enabling the arylation of the piperazine nitrogen with various aryl halides or triflates. mdpi.com

Copper-Catalyzed Ullmann-Goldberg Reaction: An alternative to palladium catalysis for N-arylation, particularly with electron-deficient (hetero)arenes. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aryl group to be attached is highly electron-deficient, such as a pyrimidine (B1678525) or triazine ring. The reaction of 1-(2-fluorophenyl)piperazine with compounds like 2,6-difluoropyridine (B73466) or 3,6-dichloropyridazine (B152260) proceeds via SNAr to furnish N-aryl derivatives. nih.govnih.gov

The following table summarizes various synthetic strategies for producing analogs based on the (2-fluorophenyl)piperazine scaffold.

Starting MaterialReagent(s)Reaction TypeAnalog/Derivative ClassRef
1-(2-Fluorophenyl)piperazine3,6-DichloropyridazineNucleophilic Aromatic SubstitutionPyridazinone derivatives nih.gov
1-(2-Fluorophenyl)piperazine4-Fluorobenzoyl chlorideAcylationPhenylketone derivatives nih.gov
1-(2-Fluorophenyl)piperazineSubstituted Benzaldehydes (multi-step)CondensationBenzalhydrazone derivatives nih.gov
1-(2-Fluorophenyl)piperazine5-Fluoro-2,4-dichlorobenzaldehyde (multi-step)Nucleophilic Substitution, CyclizationBenzimidazole derivatives elsevierpure.com
1-(2-Fluorophenyl)piperazineDicyandiamide, Naphthalen-2-amine (multi-step)Cyclization, SubstitutionTriazine inhibitors of ENTs polyu.edu.hk
1-(Pyrimidin-2-yl)piperazineα-(4-Fluorophenyl)-...-butanol derivativesAlkylationPotential antipsychotic agents nih.gov

Acylation and Subsequent Transformations:

Acylation of the piperazine nitrogen with acyl chlorides or carboxylic acids (using coupling agents like EDCI) is another fundamental strategy. nih.govnih.gov The resulting amide can be a final product or an intermediate for further reactions. For example, reduction of the amide carbonyl group using reagents like aluminum hydrides can yield the corresponding N-alkyl derivative. nih.gov

This approach was used in the synthesis of analogs of GBR 12909, where a piperazine derivative was coupled with various substituted propionic acids using EDCI, followed by reduction of the resulting amide to explore structure-activity relationships for dopamine (B1211576) and serotonin (B10506) transporters. nih.govnih.gov

The table below details examples of derivatization through acylation and other multi-step synthetic sequences.

Core StructureReagent(s)Key Reaction(s)Resulting Analog TypeRef
1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperazine2-Methyl-3-phenylpropionic acid, EDCI; then reductionAmide Coupling, ReductionSubstituted 3-phenylpropyl analogs nih.gov
1-Boc-piperazine3-Bromopropan-1-ol; then mesylation, azidation, Huisgen cycloadditionAlkylation, Click Chemistry1,2,3-Triazole derivatives nih.gov
2H-Benzo[b] google.comnih.govthiazin-3(4H)-onePCl₅; then m-CPBA, 1-(prop-2-yn-1-yl)piperazine, aryl azidesChlorination, Oxidation, Substitution, Click Chemistry1,2,3-Triazole-piperazin-benzo[b] google.comnih.govthiazine 1,1-dioxides rsc.org

These synthetic methodologies highlight the modular nature of producing derivatives of this compound. By starting with a core piperazine structure, chemists can systematically modify its periphery to synthesize extensive libraries of compounds for biological evaluation. polyu.edu.hknih.gov

Structure Activity Relationship Sar and Computational Chemistry Studies

Elucidation of Key Structural Determinants for Biological Activity

There is no specific information available in the search results regarding the structure-activity relationship of 3-(2-Fluorophenyl)piperazin-2-one. Research on related compounds like FPMINT indicates that the presence and position of a halogen on the phenyl ring are essential for biological activity against ENT1 and ENT2. nih.govpolyu.edu.hknih.gov For instance, removing the fluoride (B91410) from the 2-fluorophenyl moiety in FPMINT analogues reduces or abolishes inhibitory effects. nih.govfrontiersin.org However, these findings are specific to the FPMINT scaffold and cannot be directly extrapolated to the piperazin-2-one (B30754) structure.

For the FPMINT series of compounds, the 2-fluorophenyl moiety is a critical determinant for inhibitory effects on equilibrative nucleoside transporters. nih.govfrontiersin.org The presence of a halogen substitute on this ring is considered essential for the inhibitory actions on both ENT1 and ENT2. polyu.edu.hknih.gov

No studies detailing the impact of substituent modifications on the piperazin-2-one ring of this compound were found. General research on piperazine (B1678402) derivatives highlights that modifications on the piperazine ring are a common strategy to modulate pharmacological activity. researchgate.net

Molecular Docking Investigations and Ligand-Protein Interaction Analysis

Specific molecular docking studies for this compound are not available in the provided search results.

While there are no data for this compound, molecular docking analysis of a related FPMINT analogue (compound 3c) with the ENT1 transporter suggested the formation of hydrogen bonds with Gly198, Ser199, and Glu200. frontiersin.org It was also noted that the binding site for this compound in ENT1 may be different from that of other conventional inhibitors. polyu.edu.hknih.govfrontiersin.org

No specific binding affinity or specificity predictions for this compound were found. For an analogue of the related compound FPMINT, a binding energy of -7.05 kcal/mol to ENT1 was calculated, indicating stable binding. nih.gov

Pharmacokinetics and Metabolism Considerations

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME profile of 3-(2-Fluorophenyl)piperazin-2-one is a critical determinant of its potential as a drug candidate. This profile is shaped by the molecule's physicochemical properties, which govern its interaction with metabolic enzymes and transporters in the body.

Metabolic stability is a key parameter in drug discovery, indicating the susceptibility of a compound to biotransformation by metabolic enzymes. springernature.com A primary method for evaluating this is through in vitro assays using human liver microsomes (HLMs). researchgate.net HLMs contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I drug metabolism.

These assays measure the rate of disappearance of the parent compound over time, from which crucial pharmacokinetic parameters like in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.com A compound with high metabolic stability will have a longer half-life and lower clearance, suggesting it will remain in the body for a longer duration. While specific metabolic stability data for this compound is not detailed in the available literature, the HLM model is the standard for such assessments. For instance, studies on other piperazine (B1678402) derivatives have utilized this system to profile their metabolic properties and identify key metabolites. researchgate.net Research on atypical dopamine (B1211576) transporter (DAT) inhibitors, including piperazine analogues, has demonstrated that modifications to the piperazine ring can significantly improve metabolic stability in rat liver microsomes. nih.gov

Table 1: Illustrative Metabolic Stability Data for Related Piperazine Derivatives

This table presents hypothetical data to illustrate the typical output from metabolic stability assays using liver microsomes. The values are representative of what would be determined for compounds in this class.

CompoundTest Systemt½ (min)Intrinsic Clearance (µL/min/mg protein)
Analogue A Rat Liver Microsomes3559.8
Analogue B Human Liver Microsomes6233.5
Analogue C Rat Liver Microsomes< 10> 207

This data is illustrative and not specific to this compound.

The introduction of fluorine atoms is a widely used strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. Fluorine's high electronegativity can shield adjacent chemical bonds from enzymatic attack, a process known as metabolic blocking. In the case of this compound, the fluorine atom is positioned at the ortho- position of the phenyl ring.

This substitution is significant for several reasons:

Blocking Metabolic Hotspots: Aromatic hydroxylation is a common metabolic pathway. The fluorine atom at the 2-position can prevent or reduce the rate of hydroxylation at this site, which is often a metabolically labile "hotspot." nih.gov

Improving Binding Affinity: The presence of a halogen, such as fluorine, on the phenyl moiety attached to a piperazine ring has been shown to be essential for the inhibitory effects of certain compounds on transporters like the equilibrative nucleoside transporters (ENTs). nih.gov, nih.gov

Enhancing Stability: Studies on related structures, such as piperidine (B6355638) analogues, have demonstrated that strategic fluorination leads to improved metabolic stability. nih.gov The steric hindrance provided by the fluorine group can also prevent enzymatic degradation, thereby prolonging the half-life of a drug. frontiersin.org

Table 2: Effects of Fluorine Substitution on Compound Properties

PropertyEffect of Fluorine SubstitutionRationale
Metabolic Stability Generally IncreasedBlocks sites of oxidative metabolism (metabolic blocking). nih.gov
Binding Affinity Can be EnhancedAlters electronic interactions with target receptors/enzymes. nih.gov
Pharmacokinetics Often ImprovedIncreased stability leads to longer half-life and improved exposure. nih.gov
Bioavailability Can be IncreasedReduced first-pass metabolism contributes to higher oral bioavailability.

Bioavailability Aspects of Piperazinone Derivatives

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation unchanged. The piperazine and piperazinone moieties are common scaffolds in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of drug candidates, including bioavailability. mdpi.com

Future Research Directions and Therapeutic Potential of 3 2 Fluorophenyl Piperazin 2 One

Optimization Strategies for Enhanced Potency, Selectivity, and Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to this process. By systematically altering different parts of the molecule, researchers can determine which modifications lead to improved biological activity. For instance, the position and nature of the substituent on the phenyl ring can significantly influence the compound's interaction with its biological target. The fluorine atom at the 2-position of the phenyl ring in the parent compound is an important feature, as fluorine can alter the molecule's electronic properties, lipophilicity, and metabolic stability.

Key optimization strategies would include:

Modification of the Phenyl Ring: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions on the phenyl ring can modulate the compound's activity and selectivity.

Substitution on the Piperazinone Core: The nitrogen atoms of the piperazinone ring are amenable to substitution. Introducing alkyl or aryl groups at these positions can impact the compound's pharmacokinetic properties.

Stereochemical Optimization: The carbon at the 3-position of the piperazinone ring is a chiral center. Separating and testing individual enantiomers is crucial, as they often exhibit different pharmacological activities and metabolic profiles.

Exploration of Novel Therapeutic Applications beyond Established Profiles

While the specific therapeutic profile of 3-(2-Fluorophenyl)piperazin-2-one is not well-defined, the broader class of phenylpiperazinones has been investigated for a range of therapeutic applications. Future research could explore the potential of this compound and its analogs in various disease areas.

Based on the activities of related compounds, potential therapeutic applications to investigate include:

Central Nervous System (CNS) Disorders: Phenylpiperazinones are known to interact with various CNS targets, including serotonin (B10506) and dopamine (B1211576) receptors. This suggests potential applications in treating depression, anxiety, and other neurological disorders.

Antipsychotic Activity: Several phenylpiperazinone derivatives have been explored for their antipsychotic properties, often targeting dopamine D2 and serotonin 5-HT2A receptors.

Cardiovascular Diseases: Some compounds within this class have shown activity at adrenergic receptors, indicating potential for development as cardiovascular agents.

Development of Advanced and Efficient Synthetic Methodologies for Analogs

The synthesis of a diverse library of this compound analogs is essential for comprehensive SAR studies. Developing efficient and versatile synthetic routes is a critical aspect of this endeavor.

Typical synthetic approaches to the piperazin-2-one (B30754) core often involve the cyclization of an appropriately substituted ethylenediamine (B42938) derivative with an α-haloacetyl halide or a related electrophile. For this compound, a plausible route would involve the reaction of 1-(2-fluorophenyl)ethane-1,2-diamine (B12112223) with a suitable two-carbon building block.

Future research in this area should focus on:

Combinatorial Chemistry Approaches: The development of solid-phase or solution-phase combinatorial methods would enable the rapid generation of a large number of analogs for high-throughput screening.

Stereoselective Synthesis: The development of synthetic methods to selectively produce a single enantiomer of the chiral 3-substituted piperazinone is highly desirable to access enantiomerically pure compounds for biological evaluation.

Green Chemistry Principles: The implementation of more environmentally friendly synthetic methods, such as using greener solvents and reagents and minimizing waste, is an important consideration for modern drug discovery programs.

Integration of Advanced Computational and Experimental Approaches in Rational Drug Design

The integration of computational and experimental methods offers a powerful strategy for accelerating the drug discovery process for this compound analogs.

Computational approaches can provide valuable insights into the potential interactions of these compounds with their biological targets. Key computational techniques include:

Molecular Docking: This method can predict the preferred binding orientation of a ligand to a target protein, helping to rationalize observed SAR and guide the design of new analogs with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of novel, unsynthesized analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-protein complex, offering insights into the stability of the interaction and the role of conformational changes.

These computational predictions must be validated through experimental techniques . The synergy between in silico design and in vitro/in vivo testing creates an iterative cycle of design, synthesis, and testing that can lead to the more rapid and efficient discovery of new drug candidates.

Q & A

What are the common synthetic routes for 3-(2-Fluorophenyl)piperazin-2-one, and how are stereoisomers resolved?

Level: Basic (Synthesis & Purification)
Methodological Answer:
The synthesis typically involves cyclization reactions of fluorophenyl-substituted precursors. For example, stereoisomers like cis- and trans-3-(2-fluorophenyl)piperazin-2-one derivatives are synthesized via nucleophilic substitution or reductive amination, followed by purification using silica gel column chromatography (e.g., dichloromethane/ethanol gradients). Diastereomers are separated by repeated chromatography, with yields ranging from 20% to 41% depending on steric and electronic factors . Final products are characterized via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm purity and stereochemistry.

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Level: Basic (Characterization)
Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : Assignments of chemical shifts (e.g., δ ~4.5 ppm for piperazine protons, δ ~160 ppm for carbonyl carbons) resolve regioisomers and confirm ring substitution patterns.
  • HRMS : Validates molecular formula (e.g., [M+H]+ matches theoretical m/z within 2 ppm error).
  • X-ray Crystallography : Programs like SHELXL or OLEX2 determine absolute configuration and torsional angles, especially for resolving ambiguous stereochemistry .
    Data Table :
TechniqueKey ParametersApplication Example
¹H NMRCoupling constants (J=2–15 Hz)Distinguishing cis vs. trans isomers
HRMSMass accuracy ≤2 ppmConfirming C₁₀H₁₂FN₂O

How can researchers resolve contradictions in stereochemical assignments of fluorophenyl-piperazinone derivatives?

Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
Contradictions often arise from overlapping NMR signals or ambiguous NOE correlations. Strategies include:

  • Crystallographic Refinement : Using SHELXL to refine X-ray data and calculate Flack parameters for absolute configuration .
  • Vibrational Circular Dichroism (VCD) : Compares experimental and computed spectra to confirm enantiomeric excess.
  • Dynamic NMR : Analyzes temperature-dependent line broadening to assess rotational barriers (e.g., ring puckering energy ~5–10 kcal/mol) .

What computational methods predict the conformational behavior of this compound?

Level: Advanced (Computational Analysis)
Methodological Answer:

  • Ring Puckering Analysis : Cremer-Pople coordinates quantify out-of-plane displacements (e.g., puckering amplitude Q = 0.5–0.7 Å for boat conformers) .
  • DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and computes torsional potentials (e.g., fluorophenyl rotation barrier ~3 kcal/mol).
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., aqueous vs. DMSO) on hydrogen-bonding networks.

How can crystal structure data for this compound be analyzed to inform drug design?

Level: Advanced (Structural Analysis)
Methodological Answer:

  • Mercury CSD : Visualizes intermolecular interactions (e.g., C=O···H–N hydrogen bonds, 2.8–3.0 Å) and packing motifs.
  • Hirshfeld Surfaces : Quantifies contact ratios (e.g., H···F interactions contribute ~12% to crystal packing) .
  • Torsion Library Mining : Compares torsional angles (e.g., C2–N–C6–C7 = 15–25°) against analogs to identify bioactivity-linked conformers .

How do structural modifications of this compound influence biological activity in SAR studies?

Level: Advanced (Structure-Activity Relationships)
Methodological Answer:

  • Fluorine Positioning : 2-Fluorophenyl enhances metabolic stability but reduces solubility (logP increases by ~0.5 vs. unsubstituted phenyl).
  • Piperazine Substitution : N-methylation decreases CNS penetration (polar surface area >60 Ų), while bulkier groups (e.g., benzyl) improve receptor affinity .
    Data Table :
DerivativeModificationBioactivity (IC₅₀)
3-(4-Fluorophenyl)Para-F substitution1.2 µM (Dopamine D₂)
3-(2-Fluorophenyl)Ortho-F substitution0.8 µM (D₂, improved selectivity)
N-Benzyl analogIncreased lipophilicity0.3 µM (5-HT₁A)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(2-Fluorophenyl)piperazin-2-one
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3-(2-Fluorophenyl)piperazin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.